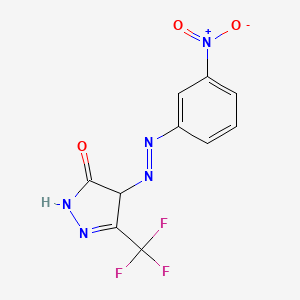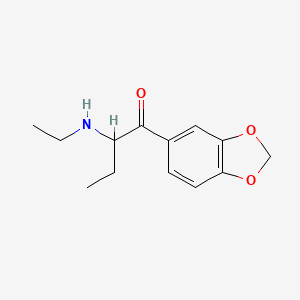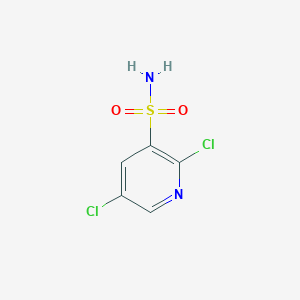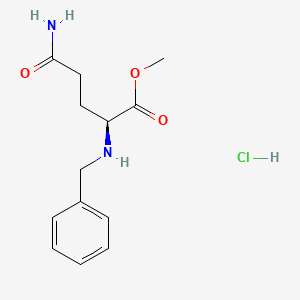![molecular formula C13H13N3O2 B1425604 3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1273847-84-9](/img/structure/B1425604.png)
3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
Descripción general
Descripción
“3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C13H13N3O2 . It has a molecular weight of 243.27 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of 1,3,5-triazine derivatives was achieved by replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The InChI code of the compound is 1S/C13H13N3O2/c1-9-6-14-13(15-7-9)16-8-10-3-2-4-11(5-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Analgesic, Anti-Inflammatory, and Antimicrobial Activities : Derivatives of 3-methylisoxazol-5(4H)-one/2-hydroxy/mercapto-6-methylpyrimidin-4(5H)-one/3-methyl-1-substituted-1H-pyrazol-5(4H)-one substituted benzimidazole, synthesized from o-phenylenediamine and p-amino benzoic acid, have shown significant analgesic, anti-inflammatory, and antimicrobial activities. These compounds were tested using methods like the tail flick method, carrageenan-induced foot paw edema method, and agar streak dilution method (Chikkula & Sundararajan, 2017).
Crystallography and Structural Studies
- Hydrogen-Bonding in Bifunctional Aromatic N-Heterocycles : Bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents synthesized through palladium-catalyzed cross-coupling reactions have been characterized by single-crystal X-ray crystallography. The primary hydrogen-bonding motif in these structures involves amino-pyrimidine N–H···N/N···H–N synthons (Aakeröy et al., 2007).
Supramolecular Chemistry
- Ionic and Molecular Complexes in Supramolecular Chemistry : Research on the non-covalent synthesis of ionic and molecular complexes of substituted 2-aminopyrimidines with benzoic acid has revealed varied supramolecular architectures based on the substituents in the 2-aminopyrimidine ring. This study highlights the role of secondary group interactions in cocrystal formation (Goswami et al., 2008).
Propiedades
IUPAC Name |
3-[[(5-methylpyrimidin-2-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-6-14-13(15-7-9)16-8-10-3-2-4-11(5-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJTWCIYWQFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)
![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)





